molecular formula C9H11NO3 B6189876 methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate CAS No. 37531-19-4

methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate

Cat. No.: B6189876
CAS No.: 37531-19-4
M. Wt: 181.2
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Description

This compound is characterized by its molecular formula C9H11NO3 and a molecular weight of 181.2 g/mol .

Preparation Methods

The synthesis of methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate involves several steps. One common synthetic route includes the esterification of 3-hydroxy-2,5-dimethylpyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a useful tool in biochemical research.

Comparison with Similar Compounds

Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate can be compared with other pyridine derivatives, such as:

  • Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
  • Methyl 3-hydroxy-2,5-dimethylpyridine-3-carboxylate

These compounds share similar structural features but differ in the position of substituents on the pyridine ring. The unique arrangement of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

CAS No.

37531-19-4

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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